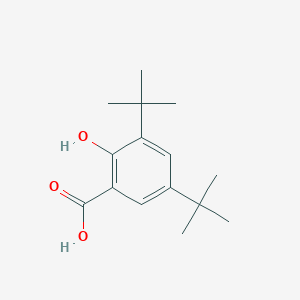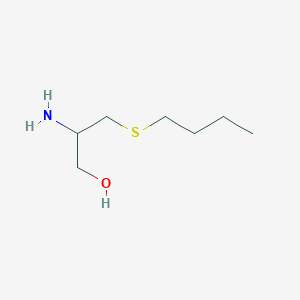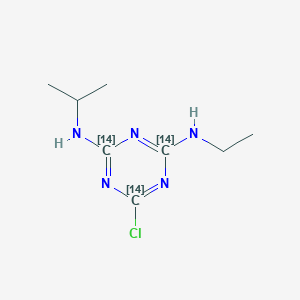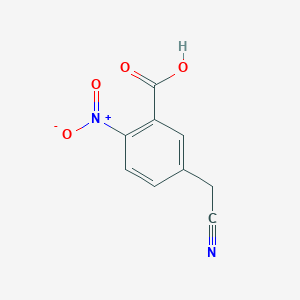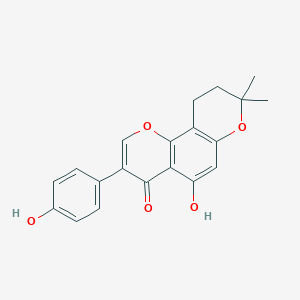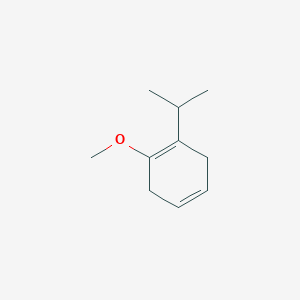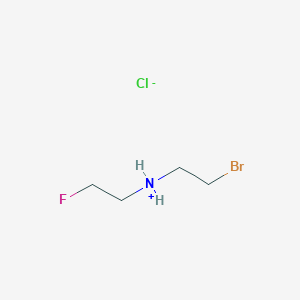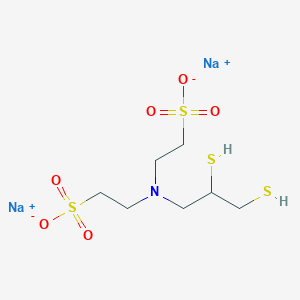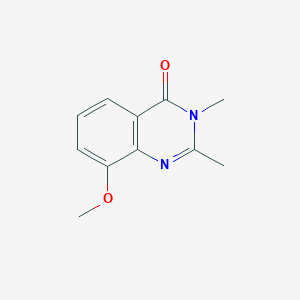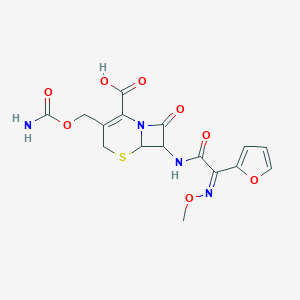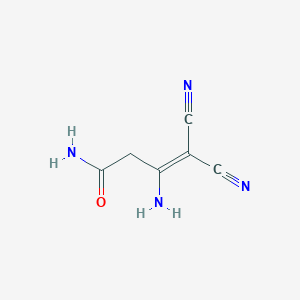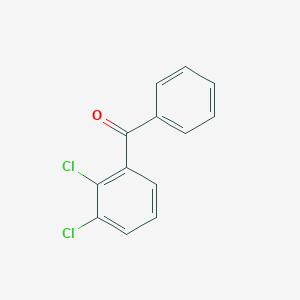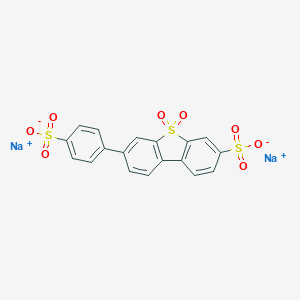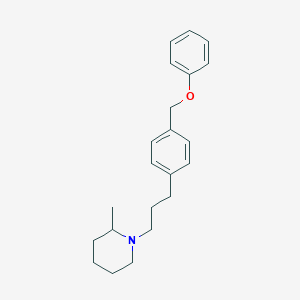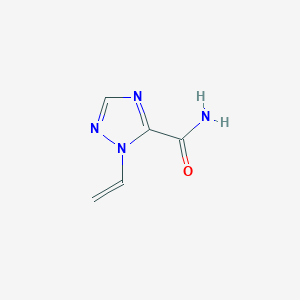
1-Vinyl-1H-1,2,4-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Vinyl-1H-1,2,4-triazole-5-carboxamide, also known as VTCA, is a nitrogen-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. VTCA is a versatile molecule that has been used in various fields of study, including medicinal chemistry, material science, and biochemistry.
作用機序
The mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is not fully understood. However, it has been suggested that 1-Vinyl-1H-1,2,4-triazole-5-carboxamide exerts its biological activities by inhibiting enzymes involved in various metabolic pathways. For example, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
生化学的および生理学的効果
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. For example, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the growth of Candida albicans, a pathogenic fungus that causes infections in humans. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is stable under normal laboratory conditions and has a long shelf life. However, there are also some limitations to using 1-Vinyl-1H-1,2,4-triazole-5-carboxamide in lab experiments. For example, the solubility of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide in water is relatively low, which can make it difficult to work with in aqueous solutions. Furthermore, the mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide. One potential area of research is the development of new synthetic methods for 1-Vinyl-1H-1,2,4-triazole-5-carboxamide that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide and its potential as a therapeutic agent for various diseases. Furthermore, the use of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide as a building block in the synthesis of new materials has potential applications in various fields, including catalysis, drug delivery, and sensors.
合成法
1-Vinyl-1H-1,2,4-triazole-5-carboxamide can be synthesized through a two-step reaction process. The first step involves the reaction of 4-amino-1,2,4-triazole with acetic anhydride to form 1-acetyl-4-amino-1,2,4-triazole. The second step involves the reaction of 1-acetyl-4-amino-1,2,4-triazole with vinyl isocyanate to form 1-Vinyl-1H-1,2,4-triazole-5-carboxamide. This method has been widely used in the synthesis of 1-Vinyl-1H-1,2,4-triazole-5-carboxamide due to its simplicity and high yield.
科学的研究の応用
1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. In addition, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease. Furthermore, 1-Vinyl-1H-1,2,4-triazole-5-carboxamide has been used as a building block in the synthesis of various materials, including polymers, dendrimers, and metal-organic frameworks.
特性
CAS番号 |
106535-51-7 |
|---|---|
製品名 |
1-Vinyl-1H-1,2,4-triazole-5-carboxamide |
分子式 |
C5H6N4O |
分子量 |
138.13 g/mol |
IUPAC名 |
2-ethenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C5H6N4O/c1-2-9-5(4(6)10)7-3-8-9/h2-3H,1H2,(H2,6,10) |
InChIキー |
PEKPAJNIMAGSRZ-UHFFFAOYSA-N |
SMILES |
C=CN1C(=NC=N1)C(=O)N |
正規SMILES |
C=CN1C(=NC=N1)C(=O)N |
同義語 |
1H-1,2,4-Triazole-5-carboxamide,1-ethenyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



